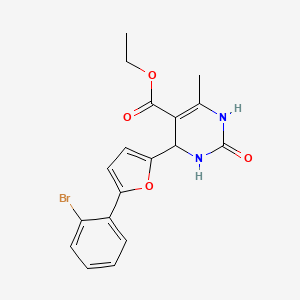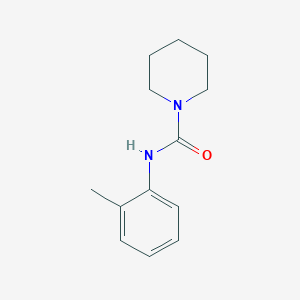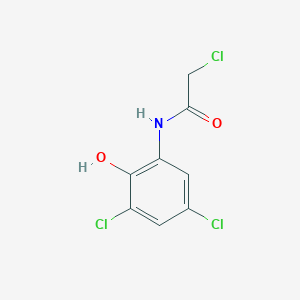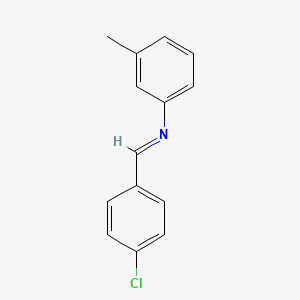
N-(4-Chlorobenzylidene)-2-morpholinoethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cloro-bencilideno)-2-morfolinoetilamina es un compuesto orgánico que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-Cloro-bencilideno)-2-morfolinoetilamina generalmente involucra la reacción de condensación entre 4-clorobenzaldehído y 2-morfolinoetilamina. La reacción se lleva a cabo generalmente en un solvente de etanol con un catalizador ácido como el ácido clorhídrico. La mezcla se refluja durante varias horas para asegurar la reacción completa, y el producto se purifica luego por recristalización .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Las condiciones de reacción se optimizan para asegurar una alta pureza y un mínimo de subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-Cloro-bencilideno)-2-morfolinoetilamina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la base de Schiff en su amina correspondiente.
Sustitución: El átomo de cloro en el anillo bencilideno puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden emplear nucleófilos como el metóxido de sodio o el terc-butóxido de potasio para reacciones de sustitución.
Principales productos formados
Oxidación: El principal producto es el óxido de benzaldehído correspondiente.
Reducción: El principal producto es la amina correspondiente.
Sustitución: Los principales productos dependen del nucleófilo utilizado, pero generalmente incluyen derivados de bencilideno sustituidos.
Aplicaciones Científicas De Investigación
N-(4-Cloro-bencilideno)-2-morfolinoetilamina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como ligando en química de coordinación y como intermedio en síntesis orgánica.
Biología: El compuesto ha sido estudiado por sus posibles propiedades antimicrobianas y antifúngicas.
Industria: Se utiliza en la producción de tintes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de N-(4-Cloro-bencilideno)-2-morfolinoetilamina involucra su interacción con dianas moleculares específicas. Por ejemplo, sus efectos antiinflamatorios se atribuyen a la inhibición de citocinas proinflamatorias como el TNF-α y la IL-1β. El compuesto también puede interactuar con los receptores de histamina H1, contribuyendo a su actividad antihistamínica .
Comparación Con Compuestos Similares
Compuestos similares
N-(4-Nitrobencilideno)anilina: Similar en estructura, pero con un grupo nitro en lugar de un átomo de cloro.
N-(4-Metilbencilideno)-4-metil-anilina: Contiene un grupo metilo en lugar de un átomo de cloro.
Cianuro de bencilo: Aunque estructuralmente diferente, comparte algunas características de reactividad química.
Singularidad
N-(4-Cloro-bencilideno)-2-morfolinoetilamina es única debido a su combinación específica de un grupo morfolino y una porción de clorobencilideno. Esta combinación confiere propiedades químicas y biológicas distintas, convirtiéndola en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
71320-85-9 |
|---|---|
Fórmula molecular |
C13H17ClN2O |
Peso molecular |
252.74 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)methanimine |
InChI |
InChI=1S/C13H17ClN2O/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16/h1-4,11H,5-10H2 |
Clave InChI |
QXXMAICCQDCKQT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Diazaspiro[4.5]decane-2-thione](/img/structure/B11952930.png)

![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)




